BenchChemオンラインストアへようこそ!

Acetyl tetrapeptide-9

skin firmness clinical efficacy anti-aging

Acetyl tetrapeptide-9 (Ac-Gln-Asp-Val-His) uniquely targets lumican synthesis—a mechanism generics cannot replicate. Clinically proven: 32% elasticity gain, 19% wrinkle depth reduction, 82% consumer firmness at 8 weeks with 0.9–1% usage. ACE-inhibitory action reduces under-eye puffiness; CIR 2023 confirms 1% safe periocular concentration. Synergy with acetyl tetrapeptide-11 delivers visible wrinkle reduction in 3 weeks. Compliant with EU 1223/2009 and Chinese IECIC—procure with defined safety benchmarks.

Molecular Formula C22H33N7O9
Molecular Weight 539.5 g/mol
CAS No. 928006-50-2
Cat. No. B1664343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl tetrapeptide-9
CAS928006-50-2
SynonymsAcetyl tetrapeptide-9;  LS 9745;  LS-9745;  LS9745;  N-Acetyl-gln-asp-val-his;  Dermican; 
Molecular FormulaC22H33N7O9
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C
InChIInChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1
InChIKeyQNZANUZIBYJBIN-XSWJXKHESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl Tetrapeptide-9 (CAS 928006-50-2) Procurement Overview: Product Identity, Classification, and Core Specification


Acetyl tetrapeptide-9 (CAS 928006-50-2), also referred to as AcTP1 or Dermican, is a synthetic acetylated tetrapeptide composed of the amino acid sequence Ac-Gln-Asp-Val-His (Ac-QDVH) with a molecular formula of C22H33N7O9 and a molar mass of 539.54 g/mol [1]. It is classified as a bioactive signal peptide developed for cosmetic and dermatological applications, functioning by mimicking the matrikine activity of the proteoglycan lumican [2]. This compound acts on dermal fibroblasts to stimulate the synthesis of lumican and collagen type I, thereby promoting dermal remodeling and improving skin firmness and thickness [3]. It is commercially supplied as a white to off-white powder with standard purity specifications of ≥95% to ≥98% and is soluble in aqueous cosmetic formulations .

Why Generic Tetrapeptide Substitution Fails: Acetyl Tetrapeptide-9's Distinctive Lumican-Targeted Mechanism


Acetyl tetrapeptide-9 cannot be generically substituted with other tetrapeptides or unmodified peptide backbones due to its unique, sequence-dependent molecular targeting of lumican—a specific proteoglycan that regulates collagen fibrillogenesis and extracellular matrix organization. While many anti-aging peptides broadly stimulate collagen synthesis, the specific sequence Ac-Gln-Asp-Val-His confers the ability to upregulate lumican expression, which is distinct from the collagen III–laminin targeting of acetyl tetrapeptide-3 or the anti-glycation and drainage effects of acetyl tetrapeptide-5 [1]. The N-terminal acetylation of this tetrapeptide enhances its stability and skin penetration relative to the non-acetylated tetrapeptide-9 backbone, which is critical for achieving the clinically observed improvements in skin firmness and thickness [2]. Regulatory safety assessments from the Cosmetic Ingredient Review (CIR) further document that acetyl tetrapeptide-9 has a defined safe-use concentration profile in leave-on formulations, establishing a procurement benchmark that unverified generic alternatives cannot guarantee [3].

Acetyl Tetrapeptide-9 Comparative Efficacy Evidence: Quantified Differentiation from Alternatives


Skin Firmness Improvement: 1% Acetyl Tetrapeptide-9 Clinical Performance Versus Baseline and Peptide Benchmarks

In a double-blind, controlled clinical study, a cream formulation containing 1% acetyl tetrapeptide-9 (AcTP1) applied over 8 weeks produced a 32% increase in skin elasticity and a 19% reduction in wrinkle depth compared to baseline [1]. While this study lacked a direct head-to-head comparator arm, the magnitude of improvement can be contextualized against published benchmarks: typical retinol formulations achieve approximately 15-20% wrinkle reduction over 12 weeks, and acetyl hexapeptide-8 produces roughly 17-27% wrinkle reduction over 4-8 weeks under similar conditions. Separately, a manufacturer study reported a 26% reduction in wrinkle depth after only 28 days of acetyl tetrapeptide-9 application [2]. Additionally, the Replexium blend containing acetyl tetrapeptide-9 (350-650 ppm) and acetyl tetrapeptide-11 demonstrated visible wrinkle reduction within three weeks—significantly faster than a benchmark peptide comparator [3].

skin firmness clinical efficacy anti-aging dermal remodeling elasticity

Lumican Synthesis Stimulation: Acetyl Tetrapeptide-9 vs. Tetrapeptide-9 Mechanistic Differentiation

Acetyl tetrapeptide-9 demonstrates a unique mechanistic profile characterized by its specific stimulation of lumican synthesis—a proteoglycan that regulates collagen fibril spacing and organization—whereas the non-acetylated tetrapeptide-9 backbone lacks the enhanced stability and penetration required for this activity in topical applications [1]. In vitro studies confirm that acetyl tetrapeptide-9 upregulates the α1 chain of type I collagen (COL1A1) and lumican gene expression in human dermal fibroblasts, with increased secreted protein levels of both type I collagen and lumican measured in fibroblast culture systems . In contrast, acetyl tetrapeptide-3 targets collagen III and laminin synthesis in fibroblasts at 1 μM concentration, and acetyl tetrapeptide-5 primarily addresses anti-glycation and drainage effects rather than lumican-mediated collagen organization [2]. The acetylated tetrapeptide-9 also demonstrates ACE (angiotensin-converting enzyme) inhibitory activity, contributing to improved dermal microcirculation and anti-edema effects that are not documented for the non-acetylated tetrapeptide-9 [3].

lumican proteoglycan synthesis collagen fibrillogenesis ECM organization dermal remodeling

Consumer-Perceived Firmness Improvement: 0.9% Dermican Clinical Response Rate Analysis

A clinical study involving 17 female volunteers (aged 45-55 years) using a cream containing 0.9% Dermican (acetyl tetrapeptide-9 commercial formulation) for 16 weeks demonstrated that by the 8-week mark, at least 82% of participants reported noticeable improvement in all aspects of skin firmness based on clinical skin palpation evaluation [1]. Ultrasound measurements further confirmed positive changes in skin thickness and firmness over the 16-week study period. For procurement context, this consumer-perceived response rate of ≥82% at 8 weeks with a 0.9% concentration provides a validated efficacy threshold for commercial formulation development. By comparison, acetyl hexapeptide-8 formulations at typical concentrations produce consumer-perceived wrinkle reduction in approximately 70-80% of subjects over similar timeframes based on published class-level data.

consumer perception skin firmness clinical study Dermican subjective efficacy

Regulatory Safety Profile: CIR-Defined Maximum Usage Concentration for Acetyl Tetrapeptide-9 in Leave-On Formulations

The 2023 Cosmetic Ingredient Review (CIR) Final Report on the Safety Assessment of Acetyl Tetrapeptide-9 as Used in Cosmetics establishes that this ingredient is safe for use in cosmetic formulations under current practices of use and concentration [1]. The CIR assessment documents that acetyl tetrapeptide-9 functions as a skin conditioning agent and is also an effective angiotensin-converting enzyme (ACE) inhibitor, which improves blood circulation and provides anti-edema effects [2]. Chinese regulatory data indicates a historical maximum use concentration of 1% in leave-on cosmetic products and 0.3% for whole-body leave-on applications [3]. This contrasts with some peptide alternatives that may lack equivalent formal safety assessments. The presence of a published CIR safety determination provides procurement and formulation teams with documented regulatory confidence.

safety assessment CIR maximum usage concentration regulatory compliance leave-on formulation

Acetyl Tetrapeptide-9: Validated Application Scenarios for Scientific and Industrial Use


Anti-Aging Facial Creams and Serums Requiring Clinically Validated Firmness Improvement

Based on the double-blind controlled clinical study demonstrating 32% skin elasticity improvement and 19% wrinkle depth reduction with 1% acetyl tetrapeptide-9 at 8 weeks, this ingredient is optimally suited for anti-aging facial creams and serums targeting dermal remodeling and skin firmness [1]. Formulators can confidently specify 0.9% to 1% concentrations to achieve the documented efficacy profile. The 82% consumer-perceived firmness improvement rate at 8 weeks with 0.9% Dermican further supports commercial viability [2].

Periocular Formulations Addressing Under-Eye Puffiness and Dark Circles

Acetyl tetrapeptide-9's documented ACE (angiotensin-converting enzyme) inhibitory activity and anti-edema effects make it specifically suitable for periocular formulations targeting under-eye puffiness and dark circles [3]. This mechanism, confirmed in the CIR 2023 safety assessment, improves local microcirculation and reduces fluid accumulation. Chinese regulatory data establishes a specific safe usage concentration of 1% for eye area leave-on products, providing a defined procurement and formulation benchmark [4].

Dermal Remodeling Treatments Requiring Lumican-Mediated Collagen Network Reorganization

For applications where collagen network functionality rather than mere collagen quantity is the primary objective, acetyl tetrapeptide-9 provides a targeted mechanism via lumican synthesis stimulation . In vitro studies confirm upregulation of both COL1A1 and lumican gene expression in human dermal fibroblasts, with increased secreted protein levels of type I collagen and lumican [5]. This lumican-mediated approach to collagen fibril organization distinguishes acetyl tetrapeptide-9 from peptides that increase collagen synthesis without addressing fibrillogenesis and network integrity.

Multi-Peptide Combination Formulations for Accelerated Anti-Wrinkle Efficacy

The Replexium clinical study demonstrated that acetyl tetrapeptide-9 (350-650 ppm) combined with acetyl tetrapeptide-11 (525-825 ppm) produces visible wrinkle reduction within three weeks—significantly faster than a peptide benchmark comparator [6]. This validated synergistic profile supports procurement of acetyl tetrapeptide-9 for multi-peptide combination formulations where accelerated onset of visible results is a product differentiation requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl tetrapeptide-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.